SCH79797

Description

Properties

IUPAC Name |

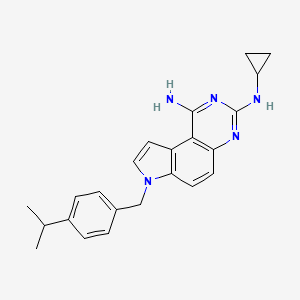

3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXQPEKZIGPIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662763 | |

| Record name | N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245520-69-8 | |

| Record name | N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH79797

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH79797 is a novel small molecule that has garnered significant interest for its unique dual mechanism of action, functioning as both a potent antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic with a low propensity for resistance development. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning these distinct activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Dual Mechanism of Action: A Bifunctional Molecule

This compound exhibits two independent and clinically relevant mechanisms of action:

-

PAR1 Antagonism: It acts as a selective, non-peptide antagonist of PAR1, a G protein-coupled receptor critically involved in thrombosis and cellular signaling in various physiological and pathological processes.

-

Antibacterial Activity: It functions as a potent antibiotic against both Gram-positive and Gram-negative bacteria through a dual-targeting mechanism that simultaneously inhibits folate biosynthesis and disrupts bacterial membrane integrity.[1]

This dual functionality makes this compound a promising candidate for further investigation in therapeutic areas where both antiplatelet and antimicrobial activities would be beneficial.

PAR1 Antagonism: Inhibition of Thrombin-Mediated Signaling

This compound competitively inhibits the binding of activating ligands to PAR1, thereby blocking downstream signaling cascades.

Molecular Interaction and Binding Affinity

This compound acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of high-affinity thrombin receptor-activating peptide (haTRAP) to PAR1, demonstrating significant potency.[1]

Signaling Pathways

PAR1 activation by proteases like thrombin leads to the coupling of several heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13.[2][3] This initiates a complex network of intracellular signaling pathways that regulate a wide array of cellular responses. This compound, by blocking the initial receptor activation, prevents the initiation of these downstream cascades.

The following diagram illustrates the canonical PAR1 signaling pathway and the inhibitory action of this compound.

Caption: PAR1 Signaling Pathway and Inhibition by this compound.

Physiological Consequences of PAR1 Antagonism

The inhibition of PAR1 signaling by this compound has several key physiological effects:

-

Inhibition of Platelet Aggregation: this compound effectively inhibits thrombin-induced platelet aggregation.[1]

-

Antiproliferative and Pro-apoptotic Effects: In various cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis.[4] However, some studies suggest these effects may occur through a PAR1-independent mechanism.[4]

Antibacterial Mechanism of Action: A Two-Pronged Attack

This compound exhibits potent bactericidal activity against a broad range of bacteria, including multidrug-resistant strains. This is achieved through a unique dual-targeting mechanism that simultaneously disrupts two essential cellular processes.

Inhibition of Folate Synthesis

This compound targets and inhibits Dihydrofolate Reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts DNA replication and bacterial growth.

The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by this compound.

Caption: Bacterial Folate Synthesis Pathway and DHFR Inhibition by this compound.

Disruption of Bacterial Membrane Integrity

In addition to inhibiting folate synthesis, this compound disrupts the bacterial cell membrane, leading to a loss of membrane potential and increased permeability. This dual action contributes to its potent bactericidal activity and the low frequency of resistance development.

The following diagram illustrates the dual antibacterial mechanism of this compound.

Caption: Dual Antibacterial Mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activities of this compound.

Table 1: PAR1 Antagonist Activity

| Parameter | Value | Assay Condition | Reference |

| IC50 | 70 nM | [3H]haTRAP binding to PAR1 | [1] |

| Ki | 35 nM | [3H]haTRAP binding to PAR1 | [1] |

| IC50 | 3 µM | Thrombin-induced platelet aggregation | [1] |

Table 2: Antiproliferative Activity

| Cell Line | ED50 | Reference |

| NIH 3T3 | 75 nM | [4] |

| HEK 293 | 81 nM | [4] |

| A375 | 116 nM | [4] |

Experimental Protocols

The elucidation of this compound's mechanisms of action has been facilitated by a combination of advanced experimental techniques. Below are overviews of the key methodologies employed.

Bacterial Cytological Profiling (BCP)

BCP is a fluorescence microscopy-based technique used to determine the mechanism of action of antibacterial compounds by analyzing their effects on bacterial cell morphology.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH-79797: A Technical Whitepaper on a Novel Dual-Targeting Antibiotic

Executive Summary The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. SCH-79797 is a promising compound that demonstrates potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2][3] Its efficacy stems from a unique dual-targeting mechanism of action (MoA) that simultaneously inhibits bacterial dihydrofolate reductase (DHFR) and disrupts bacterial membrane integrity.[1][3][4][5] This two-pronged attack is credited with an undetectably low frequency of resistance development, a significant advantage over many existing antibiotics.[1][2] This document provides an in-depth technical overview of SCH-79797, detailing its mechanism, antibacterial spectrum, resistance profile, and the key experimental methodologies used in its characterization.

Introduction to SCH-79797

The decline in the discovery of new antibiotic classes, particularly those effective against Gram-negative bacteria, coupled with the rapid evolution of resistance, has created a global health crisis.[1][2][4] SCH-79797 emerged from an unbiased, whole-cell screening approach aimed at identifying compounds with novel MoAs.[1][2] It is a synthetic compound characterized by a pyrroloquinazolinediamine core and an isopropylbenzene group.[1][4] Research has revealed that these distinct chemical moieties are responsible for its dual-action antibacterial properties.[1][4] The compound represents a promising antibiotic lead, suggesting that incorporating multiple MoAs onto a single chemical scaffold is a viable strategy for targeting challenging bacterial pathogens.[1][4]

Dual-Targeting Mechanism of Action

SCH-79797's potent bactericidal activity is attributed to its ability to engage two independent and essential cellular targets simultaneously.[1][2][3] This dual-mechanism is a key factor in its ability to evade resistance.[4][6]

Inhibition of Folate Metabolism via Dihydrofolate Reductase (DHFR)

The pyrroloquinazolinediamine moiety of SCH-79797 targets the folate biosynthesis pathway by competitively inhibiting the enzyme dihydrofolate reductase (DHFR, or FolA in E. coli).[1][4][7] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential precursor for the synthesis of nucleotides and certain amino acids. Metabolomic studies in E. coli treated with SCH-79797 revealed a significant, approximately 10-fold increase in the DHFR substrate DHF and a corresponding decrease in downstream folate metabolites, a pattern characteristic of DHFR inhibition, similar to that observed with the known DHFR inhibitor trimethoprim.[1]

Disruption of Bacterial Membrane Integrity

Independent of its effect on folate metabolism, the isopropylbenzene group of SCH-79797 targets and disrupts the integrity of the bacterial cell membrane.[1][4] This action is not a secondary effect of DHFR inhibition.[2] Flow cytometry and bacterial cytological profiling assays confirm that SCH-79797 rapidly permeabilizes the bacterial membrane and dissipates its membrane potential.[1][2][8] This membrane-disrupting capability is particularly noteworthy as it is effective against both Gram-positive and Gram-negative bacteria, a broad-spectrum activity not always seen with membrane-targeting agents.[1][2] Further research suggests that SCH-79797 may exert this effect by directly binding to and activating the mechanosensitive channel of large conductance (MscL), causing membrane permeabilization.[9]

In Vitro Antibacterial Activity

SCH-79797 exhibits potent, broad-spectrum bactericidal activity. The minimum inhibitory concentration (MIC), defined as the drug concentration that results in no visible bacterial growth after 14 hours, has been determined for several clinically significant pathogens.[1][2]

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

| Acinetobacter baumannii | ATCC 17978 | Negative | 3.5 | [1] |

| Acinetobacter baumannii | Clinical Isolate | Negative | 3.5 | [1] |

| Escherichia coli | lptD4213 | Negative | 6.3 | [1] |

| Neisseria gonorrhoeae | WHO-L | Negative | 0.8 | [1] |

| Neisseria gonorrhoeae | ATCC 49226 | Negative | 0.8 | [1] |

| Enterococcus faecalis | ATCC 29212 | Positive | 3.5 | [1] |

| Staphylococcus aureus | MRSA USA300 | Positive | 1.4 | [1] |

| Staphylococcus aureus | ATCC 29213 | Positive | 1.4 | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 against various bacterial pathogens.

Resistance Profile

A hallmark feature of SCH-79797 is the exceptionally low frequency at which bacteria develop resistance to it.[1][6] In serial passaging experiments conducted over 25 days with S. aureus MRSA USA300, no resistant mutants emerged.[1] This contrasts sharply with control antibiotics like trimethoprim, nisin, and novobiocin, for which resistance steadily increased over the same period.[1]

| Antibiotic | Fold Increase in Resistance (after 25 days) |

| SCH-79797 | 1x |

| Novobiocin | >128x |

| Trimethoprim | 64x |

| Nisin | >128x |

Table 2: Resistance development in S. aureus MRSA USA300 after 25 days of serial passaging. Data represents the fold increase in MIC compared to the starting value.[1]

Key Experimental Methodologies

The characterization of SCH-79797's unique MoA involved a combination of quantitative imaging, genetic, proteomic, and metabolomic assays.[1][2][4]

References

- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Fighting antibiotic resistance—strategies and (pre)clinical developments to find new antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate Reductase Inhibitors | Dihydrofolate Reductase | Tocris Bioscience [tocris.com]

- 8. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Antagonistic Activity of SCH79797 at the Protease-Activated Receptor 1 (PAR1): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potent and selective nonpeptide antagonist, SCH79797, and its inhibitory activity on the Protease-Activated Receptor 1 (PAR1). Primarily geared towards researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. While recent research has unveiled a dual-mechanism antibiotic function of this compound, this paper will focus exclusively on its canonical role as a PAR1 antagonist.

Core Antagonist Activity: Quantitative Insights

This compound demonstrates significant potency in inhibiting the activation of PAR1. Its efficacy has been quantified through various in vitro assays, providing a clear picture of its antagonist profile.

| Parameter | Value | Assay Type | Target |

| IC50 | 70 nM | Radioligand Binding Assay | Inhibition of high-affinity thrombin receptor-activating peptide binding to PAR1 |

| Ki | 35 nM | Radioligand Binding Assay | Competitive inhibition of peptide agonist binding to PAR1 |

| IC50 | 3 µM | Platelet Aggregation Assay | Inhibition of thrombin-induced human platelet aggregation |

| ED50 | 75 nM, 81 nM, 116 nM | Cell Growth Inhibition | NIH 3T3, HEK 293, and A375 cells, respectively (Note: This effect may be PAR1-independent)[1] |

The PAR1 Signaling Cascade: Mechanism of Action and Inhibition

Thrombin, a key serine protease in the coagulation cascade, is the primary physiological activator of PAR1. It cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds intramolecularly to the receptor, triggering a conformational change that initiates downstream signaling.

PAR1 activation predominantly couples to heterotrimeric G-proteins of the Gq and G12/13 families.[2][3][4]

-

Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This calcium mobilization is a critical second messenger in various cellular responses, including platelet activation.[6][7]

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements, cell shape changes, and smooth muscle contraction.

This compound acts as a competitive antagonist, presumably by binding to the same site as the tethered ligand, thereby preventing receptor activation and subsequent downstream signaling.[8] This inhibition effectively blocks thrombin-mediated cellular responses such as platelet aggregation and intracellular calcium mobilization.

Figure 1: Thrombin-mediated PAR1 signaling and inhibition by this compound.

Key Experimental Protocols

The following sections outline the detailed methodologies for the principal assays used to characterize the PAR1 antagonist activity of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 and Ki) of this compound to the PAR1 receptor.

Objective: To quantify the competitive inhibition of a radiolabeled PAR1 agonist by this compound.

Materials:

-

Cell membranes expressing PAR1 (e.g., from human platelets or transfected cell lines).

-

Radiolabeled PAR1 agonist (e.g., [3H]haTRAP - high-affinity thrombin receptor-activating peptide).[8]

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the PAR1-expressing cell membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of this compound. Total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist) wells should be included.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration following PAR1 activation.

Objective: To determine the effect of this compound on thrombin- or PAR1 agonist-induced intracellular calcium release.

Materials:

-

Adherent cells expressing PAR1 (e.g., human coronary artery smooth muscle cells - hCASMC).[8]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Thrombin or a PAR1-selective agonist peptide (e.g., TFLLRNPNDK-NH2).[8]

-

This compound at various concentrations.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Plate the PAR1-expressing cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a physiological salt solution.

-

Washing: Wash the cells to remove any extracellular dye.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add the PAR1 agonist (thrombin or peptide) to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.

Platelet Aggregation Assay

This assay directly assesses the functional consequence of PAR1 antagonism by this compound on a key physiological response.

Objective: To measure the inhibition of thrombin-induced platelet aggregation by this compound.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

Platelet-poor plasma (PPP) for blanking the aggregometer.

-

Thrombin.

-

This compound at various concentrations.

-

Saline solution.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Obtain fresh human blood anticoagulated with sodium citrate (B86180) and centrifuge at a low speed to obtain PRP.

-

Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control at 37°C with stirring in the aggregometer cuvettes.

-

Baseline Measurement: Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP in the aggregometer.

-

Initiation of Aggregation: Add thrombin to the PRP samples to induce aggregation.

-

Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate.

-

Data Analysis: Record the maximum aggregation for each concentration of this compound and calculate the IC50 value for the inhibition of platelet aggregation.

Figure 3: Workflow for a platelet aggregation assay.

Concluding Remarks

This compound remains a valuable tool for researchers studying the physiological and pathological roles of PAR1. Its potent and selective antagonist activity allows for the targeted inhibition of thrombin-mediated signaling pathways. However, it is crucial for investigators to be aware of its documented PAR1-independent effects, particularly its antibiotic and pro-apoptotic activities, and to design experiments that can differentiate between these mechanisms.[1] The data and protocols presented in this guide provide a solid foundation for the rigorous investigation of this compound's PAR1 antagonist properties in various experimental settings.

References

- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium mobilization and protease-activated receptor cleavage after thrombin stimulation in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain-1 inhibition attenuates in vivo thrombosis in a humanized model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cellular action of thrombin by N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3, 2-f]quinazoline-1,3-diamine (SCH 79797), a nonpeptide thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH79797: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH79797 is a potent and selective small molecule antagonist of the Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated cellular signaling. Initially investigated for its antithrombotic potential, this compound has since been characterized as a dual-mechanism antibacterial agent, exhibiting efficacy against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailed experimental protocols for key assays and visual representations of its signaling pathways are presented to facilitate further research and development.

Chemical Structure and Identification

This compound, with the IUPAC name N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine, is a synthetic organic compound belonging to the pyrroloquinazoline class.[1][2] Its unique structure confers its potent biological activities.

| Identifier | Value |

| IUPAC Name | N3-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine[1][2] |

| Molecular Formula | C₂₃H₂₅N₅[1] |

| Molar Mass | 371.488 g/mol [1] |

| CAS Number | 1216720-69-2[1][2] |

| SMILES | CC(C)c1ccc(cc1)Cn1cc2c(cc3c1c(nc(n3)NC1CC1)N)c2 |

| InChI Key | AVXQPEKZIGPIJW-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The compound is typically available as a dihydrochloride (B599025) salt, which influences its solubility.

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO and ethanol.[3][4] Specific solubilities include: 11 mg/mL in DMSO, 1 mg/mL in Ethanol, 5 mg/mL in DMF, and 0.33 mg/mL in DMSO:PBS (pH 7.2) (1:2).[5] |

| Storage | For short-term storage (days to weeks), it should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is recommended to store at -20°C.[4] |

| Stability | Stable for several weeks during ordinary shipping and customs handling at ambient temperature.[4] For long-term stability, storage at -20°C in powder form is recommended for up to 3 years. In solvent, it is stable for 1 year at -80°C and 1 month at -20°C. |

Biological Activity and Mechanism of Action

This compound exhibits two primary, distinct biological activities: antagonism of the PAR1 receptor and a dual-mechanism antibacterial effect.

PAR1 Antagonism and Cardioprotective Effects

This compound is a potent and selective antagonist of PAR1, inhibiting the binding of the high-affinity thrombin receptor-activating peptide (haTRAP) with an IC₅₀ of 70 nM.[5][6][7] This antagonism blocks thrombin-induced platelet aggregation with an IC₅₀ of 3 µM.[7]

The cardioprotective effects of this compound are attributed to its ability to inhibit PAR1, which in turn activates a pro-survival signaling cascade involving Phosphoinositide 3-kinase (PI3K)/Akt, Nitric Oxide Synthase (NOS), and ATP-sensitive potassium (KATP) channels.

Dual-Mechanism Antibacterial Activity

This compound possesses broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. Its antibacterial effect stems from a unique dual mechanism of action:

-

Inhibition of Dihydrofolate Reductase (DHFR): this compound targets and inhibits bacterial DHFR, an essential enzyme in the folate synthesis pathway, thereby disrupting DNA, RNA, and protein synthesis.

-

Disruption of Bacterial Membrane Integrity: The compound also compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

This dual-targeting approach is believed to contribute to a low frequency of bacterial resistance development.

Experimental Protocols

PAR1 Antagonist Activity Assay (Radioligand Binding)

This protocol is based on the methodology described by Ahn et al. (2000).

-

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on the binding of a radiolabeled ligand to the PAR1 receptor.

-

Materials:

-

Human platelet membranes (source of PAR1)

-

[³H]haTRAP (radioligabeled PAR1 agonist)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing human platelet membranes, varying concentrations of this compound, and a fixed concentration of [³H]haTRAP in the assay buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

-

Platelet Aggregation Inhibition Assay

This protocol is a generalized procedure based on standard methods.

-

Objective: To assess the inhibitory effect of this compound on thrombin-induced platelet aggregation.

-

Materials:

-

Freshly prepared human platelet-rich plasma (PRP)

-

Thrombin (agonist)

-

This compound

-

Platelet aggregometer

-

-

Procedure:

-

Pre-warm PRP to 37°C in the aggregometer cuvettes with constant stirring.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of thrombin.

-

Monitor the change in light transmission through the PRP over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Determine the maximum aggregation percentage for each concentration of this compound and calculate the IC₅₀ value.

-

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)

This protocol is based on the methodology described by Martin et al. (2020).

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

-

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria without this compound) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Summary of Quantitative Data

| Biological Activity | Parameter | Value |

| PAR1 Antagonism | IC₅₀ (haTRAP binding) | 70 nM[5][6][7] |

| Platelet Aggregation Inhibition | IC₅₀ (Thrombin-induced) | 3 µM[7] |

| Antibacterial Activity (E. coli) | MIC | ~1 µM |

| Antibacterial Activity (S. aureus) | MIC | ~1 µM |

Conclusion

This compound is a versatile molecule with significant potential in both cardiovascular and infectious disease research. Its well-defined chemical structure and dual biological activities make it a valuable tool for studying PAR1 signaling and for the development of novel antibacterial agents. The detailed information and protocols provided in this guide are intended to support and accelerate further investigations into the therapeutic applications of this compound and its analogs. Researchers should, however, be mindful of potential off-target effects and conduct appropriate control experiments.

References

- 1. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. This compound improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Dual Origin of SCH79797: From Antithrombotic Agent to Dual-Mechanism Antibiotic

An In-depth Technical Guide

SCH79797, a molecule with a complex and dual-faceted history, emerged from two distinct streams of pharmaceutical research. Initially developed by Schering-Plough as a potent antagonist of Protease-Activated Receptor 1 (PAR1) for antithrombotic applications, it was later rediscovered in an academic setting as a novel, dual-mechanism antibiotic with a remarkably low propensity for inducing bacterial resistance. This guide provides a comprehensive technical overview of the origins, mechanisms of action, and key experimental findings related to this compound.

Part 1: Origin as a Protease-Activated Receptor 1 (PAR1) Antagonist

Discovery and Synthesis

The foundational scaffold of this compound, the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core, was first explored by the Schering Corporation (later Schering-Plough, now Merck & Co.) in the late 1970s as a potential antibacterial agent. A 1979 patent application detailed the synthesis of various derivatives of this scaffold, noting their activity against several bacterial strains.[1]

Building on this earlier work, scientists at the Schering-Plough Research Institute developed and characterized this compound as a potent and selective nonpeptide antagonist of PAR1. A key publication in 2000 by H.S. Ahn and colleagues detailed its pharmacological activity.[2] This research was driven by the need for new antithrombotic agents, as PAR1 is the primary receptor for thrombin on human platelets, and its activation is a key event in thrombosis.[3] While the precise, step-by-step synthesis of this compound is proprietary, the foundational chemistry is outlined in early patents, involving the construction of the tricyclic pyrroloquinazoline system from 5-aminoindole (B14826) precursors.[1]

Mechanism of Action as a PAR1 Antagonist

PAR1 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[4] this compound acts as a competitive antagonist at the PAR1 receptor. It inhibits the binding of high-affinity PAR1-activating peptides, thereby preventing the conformational changes required for G protein coupling and downstream signaling.[2]

PAR1 activation by thrombin typically leads to the coupling of multiple G protein subfamilies, including Gαq, Gα12/13, and Gαi, which in turn activate various effector pathways.[5] These pathways mediate physiological responses such as platelet aggregation, changes in cell shape, and increases in intracellular calcium. This compound effectively blocks these thrombin-induced effects in platelets and other cells like human coronary artery smooth muscle cells (hCASMC).[2]

Quantitative Data: In Vitro Activity

The following table summarizes the key quantitative data from the initial characterization of this compound as a PAR1 antagonist.

| Assay | Cell Type / Preparation | Parameter | Value | Reference |

| Radioligand Binding | Human Platelet Membranes | IC₅₀ vs [³H]haTRAP | 70 nM | [2] |

| Platelet Aggregation | Human Platelets | IC₅₀ vs Thrombin | 3 µM | [2] |

| Ca²⁺ Mobilization | hCASMC | Inhibition of Thrombin-induced Ca²⁺ | Effective Inhibition | [2] |

| Mitogenesis Assay | hCASMC | Inhibition of Thrombin-induced [³H]thymidine incorporation | Complete Inhibition | [2] |

Key Experimental Protocols

-

Objective: To determine the affinity of this compound for the PAR1 receptor.

-

Protocol:

-

Prepare membranes from washed human platelets.

-

Incubate the platelet membranes with a constant concentration of a radiolabeled PAR1 agonist (e.g., [³H]haTRAP).

-

Add varying concentrations of unlabeled this compound to compete for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[2]

-

-

Objective: To assess the functional antagonism of this compound on thrombin-induced platelet aggregation.

-

Protocol:

-

Prepare platelet-rich plasma from fresh human blood.

-

Pre-incubate the platelet-rich plasma with varying concentrations of this compound or vehicle control.

-

Add a PAR1 agonist (e.g., thrombin or haTRAP) to induce aggregation.

-

Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the maximum aggregation response.[2]

-

Part 2: Origin as a Dual-Mechanism Antibiotic

Discovery

Years after its initial development as a PAR1 antagonist, this compound was rediscovered in a completely different context. Research led by Zemer Gitai at Princeton University identified this compound as a potent antibiotic through an unbiased, whole-cell screening approach.[6] The screen was designed to find compounds that inhibited the growth of a mutant strain of E. coli (lptD4213) with a compromised outer membrane, making it more permeable to potential drug candidates. This finding was unexpected as there are no PAR1 homologs in bacteria.[6]

Dual Mechanism of Action

Subsequent mechanistic studies revealed that this compound kills bacteria through two independent and essential targets, a strategy that dramatically lowers the frequency of resistance development.[6]

-

Inhibition of Folate Metabolism: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound starves the bacterial cell of these essential building blocks.[6]

-

Disruption of Bacterial Membrane Integrity: this compound also acts on the bacterial cell membrane, causing rapid depolarization and permeabilization. This leads to the leakage of cellular contents and a collapse of the essential proton motive force, ultimately resulting in cell death.[6][7]

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial pathogens.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | lptD4213 | 1.6 | [6] |

| Acinetobacter baumannii | ATCC 17978 | 6.3 | [6] |

| Neisseria gonorrhoeae | WHO-L | 0.8 | [6] |

| Staphylococcus aureus (MRSA) | USA300 | 1.6 | [6] |

| Enterococcus faecalis | V583 | 6.3 | [6] |

Additionally, this compound was shown to be a competitive inhibitor of E. coli DHFR with an IC₅₀ of 0.7 µg/mL.[6]

Key Experimental Protocols

-

Objective: To determine the lowest concentration of this compound that prevents visible bacterial growth.

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (bacteria, no drug) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[6]

-

-

Objective: To assess the ability of this compound to permeabilize bacterial membranes.

-

Protocol:

-

Treat a suspension of bacterial cells with this compound at a concentration above its MIC.

-

At various time points, add a fluorescent dye that is impermeable to intact cell membranes but fluoresces upon binding to intracellular components (e.g., SYTOX Green or Propidium Iodide).

-

Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

-

An increase in fluorescence over time indicates membrane permeabilization and loss of integrity.[6][7]

-

Conclusion

The history of this compound is a compelling example of the serendipitous nature of drug discovery. Originating from a rational drug design program at Schering-Plough targeting a well-defined human receptor for cardiovascular disease, it was later repurposed through an unbiased phenotypic screen to reveal a powerful and previously unknown antibacterial activity. Its dual origin underscores the value of both target-based and whole-cell screening approaches in identifying novel therapeutics. The unique dual-targeting mechanism of this compound as an antibiotic offers a promising strategy to combat the growing threat of antimicrobial resistance, demonstrating that a single chemical scaffold can harbor multiple, clinically relevant biological activities.

References

- 1. US4233445A - 7-(Substituted)-7H-pyrrolo[3.2-F]-quinazoline-1,3-diamines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of proteinase-activated receptor 1 antagonists as therapeutic agents for thrombosis, restenosis and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 5. youtube.com [youtube.com]

- 6. US8841304B2 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

The Inhibition of Folate Metabolism by SCH79797: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH79797 is a dual-mechanism antibacterial compound that has garnered significant interest for its potent activity against a broad spectrum of bacteria, including drug-resistant strains. One of its key mechanisms of action is the disruption of folate metabolism, a critical pathway for the synthesis of nucleotides and certain amino acids. This technical guide provides an in-depth overview of the inhibition of folate metabolism by this compound, with a primary focus on its well-documented interaction with dihydrofolate reductase (DHFR). This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Folate Metabolism and this compound

Folate metabolism is an essential and highly conserved pathway responsible for the transfer of one-carbon units required for the de novo synthesis of purines, thymidylate, and several amino acids, including methionine and serine. Enzymes within this pathway are established targets for various antimicrobial and anticancer drugs. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon transfer reactions.

This compound has been identified as a potent inhibitor of bacterial DHFR. Its ability to disrupt this essential metabolic process contributes significantly to its bactericidal activity. This guide will explore the specifics of this inhibition, drawing from published research to provide a comprehensive technical resource.

Quantitative Data: Inhibition of Dihydrofolate Reductase

The inhibitory activity of this compound against DHFR has been quantified, providing valuable data for understanding its potency. The following table summarizes the key quantitative findings from studies on E. coli DHFR.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| This compound | Dihydrofolate Reductase (DHFR) | E. coli | 8.6 | |

| Trimethoprim (Control) | Dihydrofolate Reductase (DHFR) | E. coli | 0.015 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Targeting Dihydrofolate Reductase

This compound acts as a competitive inhibitor of DHFR. This inhibition leads to a depletion of the cellular pool of THF, which in turn disrupts the synthesis of essential downstream metabolites. Metabolomic analysis of E. coli treated with this compound revealed a significant accumulation of the DHFR substrate, DHF, and a corresponding decrease in THF and its derivatives. This metabolic signature is characteristic of DHFR inhibition.

While DHFR is the primary and well-documented target of this compound within the folate pathway, there is currently no direct evidence in the reviewed literature to suggest that it significantly inhibits other key enzymes in this pathway, such as thymidylate synthase (TS). Therefore, the primary mechanism of this compound's interference with folate metabolism is attributed to its potent inhibition of DHFR.

Signaling Pathway Diagram

The following diagram illustrates the folate metabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound in the folate metabolism pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on folate metabolism.

Dihydrofolate Reductase (DHFR) Activity Assay (Bacterial)

This protocol is adapted from the methods used to determine the IC50 of this compound against E. coli DHFR.

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of purified DHFR.

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified E. coli DHFR

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH (final concentration of 60 µM)

-

This compound dilution or DMSO (vehicle control)

-

Purified DHFR enzyme

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding DHF (final concentration of 100 µM).

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes in a kinetic mode.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Metabolomic Analysis of Folate Pathway Intermediates (Bacterial)

This protocol outlines the steps for analyzing the impact of this compound on the folate metabolite pools in bacteria.

Objective: To quantify the relative abundance of folate pathway intermediates in bacterial cells treated with this compound.

Procedure:

-

Cell Culture and Treatment:

-

Grow E. coli to mid-log phase in a defined minimal medium.

-

Treat the culture with this compound at a specific concentration (e.g., 1x MIC) or with a vehicle control (DMSO).

-

Collect cell pellets at various time points post-treatment (e.g., 0, 5, 10, 15 minutes) by rapid centrifugation at 4°C.

-

-

Metabolite Extraction:

-

Immediately resuspend the cell pellets in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the folate metabolites using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for each folate species.

-

-

Data Analysis:

-

Normalize the abundance of each metabolite to an internal standard and the cell number.

-

Compare the relative abundance of each folate metabolite in this compound-treated samples to the vehicle-treated controls at each time point.

-

Mammalian Cell Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on mammalian cell lines.

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of mammalian cells (CC50).

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the CC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical relationship of this compound's dual-mechanism of action.

DHFR Inhibition Assay Workflow

SCH79797: A Technical Guide to its Disruption of Bacterial Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 is a small molecule that has garnered significant attention in the field of antibiotic research due to its potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2] Originally developed as a selective antagonist of the human protease-activated receptor 1 (PAR1), its antibacterial properties have been found to operate through a novel dual-mechanism of action (MoA).[1][3] this compound simultaneously inhibits bacterial folate metabolism and disrupts the integrity of the bacterial cell membrane.[1] This dual-targeting approach is particularly compelling as it has been associated with an undetectably low frequency of resistance development.[1] This technical guide provides an in-depth focus on the membrane-disrupting capabilities of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the underlying mechanisms and workflows.

Core Mechanism of Membrane Disruption

This compound's impact on the bacterial membrane is a critical component of its bactericidal effect. The proposed mechanism involves the direct interaction of the compound with the bacterial membrane, leading to a cascade of disruptive events. This action is distinct from its inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[1][3]

The isopropylbenzene group of the this compound molecule is understood to be responsible for the membrane-disrupting activity. Evidence suggests that this compound directly targets and activates the mechanosensitive channel of large conductance (MscL), a conserved bacterial channel that acts as an "osmotic emergency release valve".[3] By activating MscL, this compound effectively creates pores in the bacterial membrane, leading to:

-

Membrane Permeabilization: The compromised membrane allows the influx of substances that are normally excluded from the cytoplasm, such as the fluorescent dye SYTOX Green.[1]

-

Membrane Depolarization: The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for various cellular processes, including ATP synthesis.

-

Leakage of Intracellular Components: The formation of pores results in the leakage of essential cytoplasmic contents, such as ATP, which is a key indicator of cell viability.

This multifaceted attack on the bacterial membrane contributes significantly to the potent and rapid bactericidal activity of this compound.

Quantitative Data on Antibacterial Activity

The efficacy of this compound has been quantified against a range of clinically relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Acinetobacter baumannii | ATCC 19606 | Negative | 4 |

| Acinetobacter baumannii | Clinical Isolate 1 | Negative | 4 |

| Acinetobacter baumannii | Clinical Isolate 2 | Negative | 4 |

| Enterococcus faecalis | ATCC 29212 | Positive | 8 |

| Escherichia coli | lptD4213 | Negative | 0.125 |

| Neisseria gonorrhoeae | WHO-L | Negative | 0.25 |

| Neisseria gonorrhoeae | WHO-X | Negative | 0.25 |

| Staphylococcus aureus | USA300 (MRSA) | Positive | 1 |

Note: Data compiled from Martin et al., 2020. The MIC for E. coli lptD4213, a strain with a compromised outer membrane, highlights the potent intrinsic activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an antibiotic's mechanism of action. Below are protocols for key experiments used to characterize the membrane-disrupting effects of this compound.

Bacterial Cytological Profiling (BCP)

BCP is a powerful technique that uses quantitative fluorescence microscopy to visualize and quantify antibiotic-induced changes in bacterial cell morphology. This method provides a "fingerprint" of an antibiotic's MoA.[4]

Objective: To determine the morphological changes in bacteria upon treatment with this compound.

Materials:

-

Bacterial culture in exponential growth phase

-

This compound

-

Fluorescent dyes:

-

DAPI (stains DNA)

-

FM4-64 (stains cell membranes)

-

SYTOX Green (stains nucleic acids of membrane-compromised cells)

-

-

Microscope slides with agarose (B213101) pads

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Grow bacterial cells to the early exponential phase (OD600 ≈ 0.2).

-

Treat the bacterial culture with this compound at a concentration of 5x MIC for 2 hours. Include a DMSO-treated control.

-

After incubation, add the fluorescent dyes to the culture. Typical concentrations are 1 µg/mL for DAPI, 1 µg/mL for FM4-64, and 0.5 µM for SYTOX Green.

-

Incubate for a further 15-30 minutes in the dark.

-

Mount a small volume (e.g., 1-2 µL) of the stained cell suspension on an agarose pad on a microscope slide.

-

Image the cells using a fluorescence microscope, capturing images in phase contrast and the respective fluorescence channels for each dye.

-

Analyze the images using image analysis software to quantify various morphological parameters, such as cell length, width, DNA condensation, and dye intensity.

Membrane Potential and Permeability Assays via Flow Cytometry

Flow cytometry allows for the rapid quantitative analysis of fluorescently labeled single cells. By using specific dyes, it is possible to measure both membrane potential and permeability simultaneously.

Objective: To quantify the effect of this compound on bacterial membrane potential and permeability.

Materials:

-

Bacterial culture in exponential growth phase

-

This compound

-

Fluorescent dyes:

-

DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide) - for membrane potential

-

TO-PRO-3 Iodide or SYTOX Green - for membrane permeability

-

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with appropriate lasers and filters

Protocol:

-

Grow bacterial cells to the early exponential phase.

-

Harvest the cells by centrifugation and resuspend them in PBS to a concentration of approximately 10⁶ cells/mL.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include an untreated control and a positive control for depolarization (e.g., CCCP).

-

Add the fluorescent dyes to the cell suspensions. Typical concentrations are 30 µM for DiOC₂(3) and 1 µM for TO-PRO-3.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer.

-

For DiOC₂(3), measure both green (e.g., 525/50 nm filter) and red (e.g., 610/20 nm filter) fluorescence. The ratio of red to green fluorescence is indicative of the membrane potential. A decrease in this ratio signifies depolarization.

-

For TO-PRO-3 or SYTOX Green, measure fluorescence in the appropriate channel (e.g., 661/20 nm for TO-PRO-3, 525/50 nm for SYTOX Green). An increase in fluorescence indicates increased membrane permeability.

-

ATP Leakage Assay

This assay measures the amount of ATP released from the bacterial cytoplasm into the extracellular medium, which is a direct indicator of membrane damage.

Objective: To quantify the leakage of intracellular ATP following treatment with this compound.

Materials:

-

Bacterial culture in exponential growth phase

-

This compound

-

Centrifuge

-

Luminometer

-

Bioluminescence-based ATP assay kit (e.g., containing luciferase and luciferin)

Protocol:

-

Grow bacterial cells to the early exponential phase.

-

Treat the bacterial culture with various concentrations of this compound for a specified time.

-

Separate the bacterial cells from the supernatant by centrifugation (e.g., 10,000 x g for 5 minutes).

-

Carefully collect the supernatant, which contains the extracellular ATP.

-

Prepare the ATP assay reagent according to the manufacturer's instructions.

-

Add a sample of the supernatant to the ATP assay reagent in a luminometer-compatible plate or tube.

-

Immediately measure the luminescence signal using a luminometer.

-

The amount of light produced is directly proportional to the concentration of ATP in the supernatant. Compare the luminescence of treated samples to that of untreated controls to determine the extent of ATP leakage.

Conclusion

This compound represents a promising antibiotic candidate with a dual mechanism of action that effectively circumvents the development of resistance. Its ability to disrupt bacterial membrane integrity is a key feature of its potent bactericidal activity. By directly targeting and activating the MscL channel, this compound induces membrane permeabilization, depolarization, and leakage of vital intracellular components, leading to rapid cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the membrane-disrupting effects of this compound and other novel antimicrobial compounds. A thorough understanding of these mechanisms and the methodologies to study them is essential for the continued development of new and effective therapies to combat the growing threat of antibiotic resistance.

References

SCH79797: A Technical Guide to its Selectivity for the PAR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH79797 is a potent, non-peptide, small molecule antagonist of the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis and hemostasis.[1] Activated by thrombin, PAR1 plays a significant role in platelet aggregation and signaling in various cell types, including endothelial cells, smooth muscle cells, and neurons. Its involvement in cardiovascular diseases has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the selectivity profile of this compound for the PAR1 receptor, detailing its binding affinity, functional inhibition, and known off-target effects. The guide also outlines the experimental methodologies used to characterize this compound and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: Binding Affinity and Functional Inhibition of this compound at PAR1

| Parameter | Value | Species | Assay | Reference |

| IC50 | 70 nM | Human | [3H]haTRAP Binding | Not explicitly cited |

| Ki | 35 nM | Human | [3H]haTRAP Binding | Not explicitly cited |

| IC50 | 3 µM | Human | Thrombin-Induced Platelet Aggregation | Not explicitly cited |

Table 2: Off-Target Effects of this compound

| Effect | Cell Line(s) | ED50 / IC50 | PAR1-Dependence | Reference |

| Growth Inhibition | NIH 3T3, HEK 293, A375 | 75 nM, 81 nM, 116 nM | Independent | [1] |

| Apoptosis Induction | NIH 3T3 | Concentration-dependent (higher conc.) | Independent | [1] |

| Inhibition of MAPK activation | NIH 3T3 | Low concentrations | Independent | [1] |

| Direct Antibiotic Activity | E. coli | ~10 µM (significant reduction) | Independent | Not explicitly cited |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity and functional effects of this compound.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor (PAR1).

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the PAR1 receptor. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.[2]

-

Assay Buffer: A suitable buffer is used, commonly Tris-HCl based, containing divalent cations like MgCl2.[2]

-

Radioligand: A radiolabeled PAR1 agonist or antagonist, such as [3H]haTRAP (high-affinity thrombin receptor-activating peptide), is used at a concentration close to its Kd.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Separation: The bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[2][3]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[2]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR1 agonist.

Protocol Outline:

-

Cell Culture: Cells expressing PAR1 (e.g., glioma cell lines D54 and U87, or endothelial cells) are seeded in 96-well plates.[4][5]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.[5]

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.[4]

-

Agonist Stimulation: A PAR1 agonist, such as thrombin or the synthetic peptide TFLLR-NH2, is added to the wells to stimulate the receptor.

-

Signal Detection: Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the response with the agonist alone to determine the inhibitory effect of this compound, from which an IC50 value can be calculated.

Platelet Aggregation Assay

This assay directly measures the functional consequence of PAR1 inhibition on one of its primary physiological responses: platelet aggregation.

Protocol Outline:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.[6]

-

Platelet Adjustment: The platelet count in the PRP is standardized. Platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation, is used for baseline correction.[6]

-

Incubation with Antagonist: PRP is pre-incubated with different concentrations of this compound or a vehicle control in an aggregometer cuvette with constant stirring at 37°C.[7]

-

Agonist-Induced Aggregation: A PAR1 agonist, typically thrombin or a PAR1-activating peptide, is added to the PRP to induce aggregation.

-

Measurement of Aggregation: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by the aggregometer.[6]

-

Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the control. An IC50 value for the inhibition of platelet aggregation can then be calculated.

Mandatory Visualizations

PAR1 Signaling Pathway

The activation of PAR1 by thrombin leads to the coupling of multiple G protein subtypes, initiating a complex network of intracellular signaling cascades.

Caption: PAR1 G protein-coupled signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of this compound for the PAR1 receptor using a competitive radioligand binding assay.

Caption: Workflow for competitive radioligand binding assay.

Logical Relationship: On-Target vs. Off-Target Effects of this compound

This diagram illustrates the dual nature of this compound's biological activity, distinguishing between its intended on-target effects and its observed off-target, PAR1-independent actions.

Caption: On-target versus off-target effects of this compound.

Conclusion

This compound is a well-established and potent antagonist of the PAR1 receptor, effectively inhibiting its signaling and downstream physiological responses such as platelet aggregation. However, a growing body of evidence indicates that this compound possesses significant biological activities that are independent of its action at the PAR1 receptor.[1][8] These off-target effects, including the inhibition of cell proliferation, induction of apoptosis, and direct antimicrobial properties, are observed at concentrations that are relevant to its in vitro use.[1] Therefore, researchers and drug development professionals utilizing this compound as a pharmacological tool must exercise caution in interpreting their results, particularly when attributing observed effects solely to PAR1 antagonism. Further studies are warranted to fully elucidate the complete selectivity profile of this compound across the entire PAR family and other potential off-target receptors to better understand its complex pharmacology.

References

- 1. Protease-activated receptor 1-selective antagonist this compound inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Protease-activated receptor 1 mediated altered Ca<sup>+2</sup> signaling in gliomas - Journal of King Saud University - Science [jksus.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to SCH79797: A Dual-Action PAR-1 Antagonist and Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SCH79797, a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). Beyond its well-characterized role in modulating thrombin-mediated signaling, this compound exhibits intriguing PAR-1 independent effects, including broad-spectrum antibiotic activity. This document consolidates key data, outlines its mechanisms of action, and provides detailed experimental protocols for its study.

Core Data Presentation

The following table summarizes the key chemical identifiers and properties for this compound and its common salt forms.

| Property | This compound (Free Base) | This compound hydrochloride | This compound dihydrochloride |

| CAS Number | 245520-69-8 (hydrochloride) | 245520-69-8 | 1216720-69-2 |

| Molecular Formula | C₂₃H₂₅N₅ | C₂₃H₂₅N₅ · xHCl | C₂₃H₂₅N₅ · 2HCl |

| Molecular Weight | 371.48 g/mol [1][2] | Not specified | 444.41 g/mol [3][4][5][6] |

Mechanism of Action: A Dual-Pronged Approach

This compound is primarily recognized as a potent and selective antagonist of PAR-1, a G-protein coupled receptor activated by thrombin. By competitively inhibiting the binding of activating ligands to PAR-1, this compound effectively blocks downstream signaling cascades that lead to platelet aggregation, intracellular calcium mobilization, and cellular proliferation.[2][6]

Interestingly, emerging research has unveiled a PAR-1 independent mechanism of action for this compound, highlighting its potential as a broad-spectrum antibiotic. This antimicrobial activity is attributed to a dual-targeting mechanism: the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism, and the disruption of bacterial membrane integrity.[3][4] This dual action makes it a compelling lead compound in the pursuit of novel antibiotics that may circumvent common resistance mechanisms.

Signaling Pathways

The following diagram illustrates the canonical PAR-1 signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits Thrombin-induced PAR-1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol assesses the effect of this compound on platelet aggregation in response to various agonists.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from healthy donors (who have not taken antiplatelet medication) into tubes containing 3.2% sodium citrate.

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7] Carefully collect the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to pellet the cells.[7] Collect the supernatant (PPP).

-

Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ cells/mL) using autologous PPP.

2. Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Add this compound (at various concentrations) or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding an agonist such as thrombin, ADP, or collagen.

-

Record the change in light transmission for 5-10 minutes to generate an aggregation curve.

3. Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol measures changes in cytosolic calcium levels in response to PAR-1 activation and its inhibition by this compound.

1. Cell Preparation and Dye Loading:

-

Culture cells (e.g., vascular smooth muscle cells or glioma cell lines) in appropriate media.[8]

-

On the day of the experiment, wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in the dark at room temperature for a specified time (e.g., 30-60 minutes).[9]

-

After loading, wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.

2. Fluorescence Measurement:

-

Place the plate containing the dye-loaded cells into a fluorescence plate reader or flow cytometer equipped for ratiometric calcium measurement.

-

Record a baseline fluorescence reading.

-